A Comprehensive Technical Guide to the Physical Properties of o-Sulfobenzoic Acid, Ammonium Salt
A Comprehensive Technical Guide to the Physical Properties of o-Sulfobenzoic Acid, Ammonium Salt
Introduction
o-Sulfobenzoic acid, ammonium salt, also known as ammonium 2-sulfobenzoate, is an organic salt that holds significance for professionals in research and drug development. Its unique structure, featuring both a carboxylic acid and a sulfonic acid group, allows it to engage in various molecular interactions, including as a monodentate or bidentate ligand and as a hydrogen bond donor and acceptor.[1][2] A thorough understanding of its physical properties is fundamental to its application, enabling precise control over experimental parameters and ensuring the reliability of research outcomes. This guide provides an in-depth analysis of the key physical characteristics of o-sulfobenzoic acid, ammonium salt, supported by field-proven experimental methodologies.
Core Physical and Chemical Characteristics
A precise understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The identity and purity of o-sulfobenzoic acid, ammonium salt are defined by the consistent physical constants detailed below.
It is important for researchers to note a discrepancy in the public chemical databases regarding the molecular formula and weight. While most chemical suppliers and the National Institute of Standards and Technology (NIST) report the monoammonium salt (C₇H₉NO₅S), some databases list a diammonium salt.[3] This guide will proceed with the specifications for the more commonly referenced monoammonium salt.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | o-Sulfobenzoic acid, monoammonium salt | [1][2] |
| Synonyms | Ammonium o-sulfobenzoate, Ammonium acid sulfobenzoate | [2][4][5] |
| CAS Number | 6939-89-5 | [2][4][6][7] |
| Molecular Formula | C₇H₉NO₅S | [1][2][3][4][6] |
| Molecular Weight | 219.22 g/mol | [1][4][6] |
| Appearance | White to almost white crystalline powder | [2][4] |
| Melting Point | 274-277 °C | [1][4] |
| Solubility | Soluble in water | [5][8] |
| Storage | Store below +30°C | [1][2][7] |
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is a robust indicator of its purity. For a pure compound, the melting range is typically narrow. The presence of impurities disrupts the crystal lattice, generally causing a depression and broadening of the melting point range. The reported melting point for o-sulfobenzoic acid, ammonium salt is a sharp range of 274-277 °C, indicative of a high degree of purity for commercial-grade material.[1][4]
Experimental Protocol for Melting Point Determination
The following protocol describes the determination of the melting point range using a modern digital melting point apparatus, a standard and reliable method in organic chemistry labs.
Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are recorded to define the melting range.
Methodology:
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Sample Preparation:
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Ensure the sample of o-sulfobenzoic acid, ammonium salt is completely dry. If necessary, dry it in a desiccator over a suitable drying agent for 24 hours.
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Crush a small amount of the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample.
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-
Capillary Tube Loading:
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Tap the open end of a capillary tube into the powdered sample.
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Invert the tube and tap the closed end gently on a hard surface, or drop it through a long glass tube, to pack the powder into the bottom.
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The packed sample height should be between 2-3 mm for optimal results.
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-
Measurement:
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Insert the loaded capillary tube into the heating block of the melting point apparatus.
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Set a rapid heating rate to quickly approach the expected melting point (e.g., to ~265 °C).
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Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for an accurate determination.
-
Record the temperature at which the first droplet of liquid is observed (T1).
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Continue heating at the slow rate and record the temperature at which the last solid particle melts (T2).
-
The melting point range is reported as T1 - T2.
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-
Confirmation:
-
Allow the apparatus to cool sufficiently.
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Perform a second determination with a fresh sample to ensure reproducibility.
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Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Solubility Profile: Guiding Solvent Selection
The solubility of a compound is a critical parameter for its use in synthesis, formulation, and purification. o-Sulfobenzoic acid, ammonium salt possesses both a carboxylate and a sulfonate group, as well as an ammonium counter-ion. These polar, ionic groups confer high aqueous solubility.[5] Indeed, a common purification method for this compound is recrystallization from water, which is only effective for solutes with good water solubility that also have a strong temperature-dependent solubility curve.[2][8]
While qualitative data confirms its water solubility, precise quantitative data is not widely published. The following protocol provides a robust method for determining the thermodynamic solubility of the compound in water or other solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility. It involves saturating a solvent with a solute over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Methodology:
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System Preparation:
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Add an excess amount of o-sulfobenzoic acid, ammonium salt to a known volume of the desired solvent (e.g., ultrapure water) in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
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Agitate the mixture at a constant temperature using a shaker or orbital incubator. For many organic salts, equilibrium is reached within 24-48 hours. A consistent temperature is crucial as solubility is temperature-dependent.
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-
Phase Separation:
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After equilibration, cease agitation and allow the solid to settle.
-
Carefully separate the saturated solution (supernatant) from the undissolved solid. This is a critical step to avoid including solid particles in the analysis. Common methods include:
-
Centrifugation: Pellet the excess solid and draw off the supernatant.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the solution from the solid. Ensure the filter material is compatible with the solvent.
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-
-
Concentration Analysis:
-
Accurately dilute a known volume of the clear, saturated solution.
-
Determine the concentration of o-sulfobenzoic acid, ammonium salt in the diluted solution using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore and a standard calibration curve is prepared.
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-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Express the solubility in standard units, such as g/100 mL or mg/mL.
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Workflow for Solubility Determination
Caption: Shake-flask method for solubility determination.
Conclusion
The physical properties of o-sulfobenzoic acid, ammonium salt—a white, crystalline solid with a high melting point and good aqueous solubility—are well-defined and indicative of a pure, stable compound. The methodologies outlined in this guide provide researchers, scientists, and drug development professionals with the necessary tools to verify these properties and confidently integrate this compound into their workflows. Adherence to these rigorous experimental protocols is essential for ensuring the accuracy, reproducibility, and overall integrity of scientific research.
References
-
ChemBK. (2024, April 10). 2-SULFOBENZOIC ACID AMMONIUM SALT. Retrieved from [Link]
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Haz-Map. (2026). Ammonium o-sulfobenzoate. Retrieved from [Link]
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Clarke, H. T., & Dreger, E. E. (n.d.). Acid Ammonium o-Sulfobenzoate. Organic Syntheses. Retrieved from [Link]
- Friese, J. I., et al. (2017). Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid.
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PubChem. (n.d.). Ammonium o-sulfobenzoate. Retrieved from [Link]
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PubChem. (n.d.). 2-Sulfobenzoic acid. Retrieved from [Link]
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Chemister.ru. (n.d.). Properties of substance: ammonium sulfate. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, o-sulfo-, s-ammonium salt. Retrieved from [Link]
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